7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 634564-42-4
Cat. No.: VC21386443
Molecular Formula: C20H10ClFN2O3S
Molecular Weight: 412.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634564-42-4 |
|---|---|
| Molecular Formula | C20H10ClFN2O3S |
| Molecular Weight | 412.8g/mol |
| IUPAC Name | 7-chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C20H10ClFN2O3S/c21-11-3-6-14-13(9-11)17(25)15-16(10-1-4-12(22)5-2-10)24(19(26)18(15)27-14)20-23-7-8-28-20/h1-9,16H |
| Standard InChI Key | HNTFMKPNYPDJBX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)F |
Introduction
Molecular Formula and Weight
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Molecular Formula: C18H10ClFN2O3S
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Molecular Weight: Approximately 388.8 g/mol
Key Features
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The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound's reactivity and potential biological activity.
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The thiazole ring is often associated with antimicrobial and antifungal properties.
Synthesis Pathway
While specific synthetic methods for this compound are not directly available, it is likely synthesized through multi-step reactions involving:
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Formation of the chromeno-pyrrole core:
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This could involve cyclization reactions starting from substituted phenols and amino acids or their derivatives.
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Introduction of the thiazole ring:
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Thiazole derivatives are typically synthesized via Hantzsch thiazole synthesis using thiourea or related compounds with α-halo ketones or aldehydes.
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Functional group modifications:
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Chlorination at position 7 and fluorination of the phenyl ring can be achieved through selective halogenation reactions.
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Final assembly:
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Coupling reactions or cyclization steps may bring together the chromeno-pyrrole core and the thiazole moiety.
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Potential Applications
Heterocyclic compounds like this one are known for their diverse pharmacological activities. Based on structural analogs:
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Antimicrobial Activity:
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Anticancer Potential:
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Antioxidant Properties:
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The fused aromatic systems may confer antioxidant activity by scavenging free radicals.
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Mechanism of Action
The precise mechanism would depend on its target but could involve:
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Inhibition of microbial enzymes by binding to active sites.
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Intercalation into DNA strands in cancer cells, disrupting replication processes.
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Modulation of oxidative stress pathways.
Spectroscopic Characterization
To confirm its structure, the following spectroscopic techniques would be employed:
| Technique | Expected Observations |
|---|---|
| IR Spectroscopy | Peaks for N-H (around 3200 cm⁻¹), C=O (1700 cm⁻¹), C-Cl (700 cm⁻¹). |
| ¹H NMR | Signals for aromatic protons (7–8 ppm), thiazole CH (6–7 ppm). |
| ¹³C NMR | Peaks for carbonyl carbons (~190 ppm), aromatic carbons (~120–160 ppm). |
| Mass Spectrometry | Molecular ion peak at ~389 m/z corresponding to molecular weight. |
Comparative Analysis with Analogous Compounds
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